molecular formula C14H9BrN2O2 B604168 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one CAS No. 946338-55-2

8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B604168
CAS No.: 946338-55-2
M. Wt: 317.14g/mol
InChI Key: HMNXFBUEARYSHH-UHFFFAOYSA-N
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Description

8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyridinyl group attached to a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and therapeutic agents.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-chloro-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one: The position of the pyridinyl group is different, which can influence its interactions and applications.

Uniqueness

8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of the bromine atom and the specific positioning of the pyridinyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

8-bromo-6-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c1-8-6-10-12(11(15)7-8)17-13(19-14(10)18)9-2-4-16-5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNXFBUEARYSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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